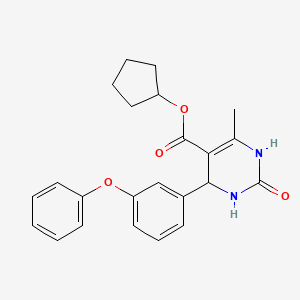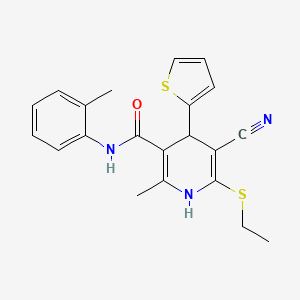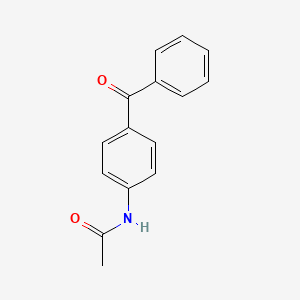![molecular formula C18H20N2O2 B5160464 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MP-10, is a small molecule that has been extensively studied for its potential applications in scientific research. MP-10 is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain regulation, reward, and addiction.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain regulation, reward, and addiction. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been used to study the effects of chronic opioid exposure on the brain and to investigate potential treatments for opioid addiction.
Wirkmechanismus
The mu-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins, as well as by exogenous opioids such as morphine and fentanyl. When activated, the mu-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide binds selectively to the mu-opioid receptor and activates it, leading to the inhibition of pain signaling.
Biochemical and Physiological Effects:
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce rewarding effects in animal models of addiction, indicating that it has abuse potential. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to produce fewer side effects than traditional opioids such as morphine, which makes it a potentially valuable tool for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain regulation, reward, and addiction. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to produce fewer side effects than traditional opioids such as morphine, which makes it a potentially valuable tool for pain management. However, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations for use in lab experiments. It has abuse potential, which means that it must be used with caution in studies of addiction. Additionally, it may not be suitable for use in all animal models of pain, as the effects of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide may differ depending on the species and strain of animal used.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of new pain medications that are based on the structure of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide but have fewer side effects. Another area of interest is the development of new treatments for opioid addiction that target the mu-opioid receptor. Additionally, researchers may investigate the effects of chronic 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide exposure on the brain and the potential long-term effects of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide use on pain sensitivity and addiction. Overall, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide is a valuable tool for scientific research and has the potential to lead to new treatments for pain and addiction.
Synthesemethoden
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrophenylacetic acid with propionyl chloride to form 2-methyl-5-(propionylamino)phenylacetic acid. This intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a coupling agent to form the final product, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-17(21)19-15-9-8-13(3)16(11-15)20-18(22)14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMACSYWDCAANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-5-(propanoylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide](/img/structure/B5160387.png)
![ethyl 5-(acetyloxy)-1-[2,3-bis(acetyloxy)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5160391.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
amine hydrochloride](/img/structure/B5160409.png)
![butyl 4-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5160410.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)

![4-(2,4-dichlorophenoxy)-N-[4-(4-{[3-(2,4-dichlorophenoxy)propyl]amino}phenoxy)phenyl]butanamide](/img/structure/B5160483.png)
